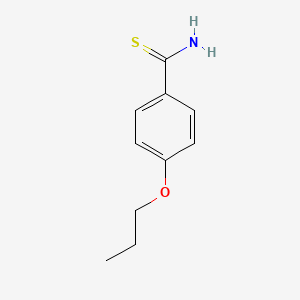

4-Propoxybenzene-1-carbothioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h3-6H,2,7H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZWLBJBNOPJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390764 | |

| Record name | 4-propoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-95-4 | |

| Record name | NSC281622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-propoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-Propoxybenzene-1-carbothioamide

An In-depth Technical Guide to the Synthesis and Characterization of 4-Propoxybenzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a thioamide derivative of potential interest in medicinal chemistry and materials science. Thioamides are crucial structural motifs that serve as versatile intermediates in organic synthesis and as bioisosteres of amides in drug design, offering unique physicochemical properties such as enhanced hydrogen bond donating capability and altered electronic profiles.[1][2] This document outlines two robust, field-proven synthetic pathways starting from readily available precursors: the direct thionation of 4-propoxybenzonitrile and the conversion of 4-propoxybenzamide using Lawesson's reagent. We provide detailed, step-by-step experimental protocols, explain the causality behind procedural choices, and present a full suite of characterization data—including ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry—required for unequivocal structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this compound for further investigation.

Strategic Approach to Synthesis

The synthesis of a primary aromatic thioamide like this compound can be approached from two principal retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.

-

Route A: Addition to Nitrile: This is a direct and atom-economical approach involving the addition of a sulfur nucleophile to the carbon-nitrogen triple bond of 4-propoxybenzonitrile. Various methods exist, from using hazardous gaseous hydrogen sulfide (H₂S) to more convenient and safer solid sulfide sources.[3][4][5]

-

Route B: Thionation of Amide: This classic transformation involves the oxygen-sulfur exchange of the corresponding amide, 4-propoxybenzamide. This is most commonly achieved using a phosphorus-sulfur reagent, with Lawesson's reagent being the gold standard due to its mildness and high efficiency compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[6][7][8]

Below is a diagram illustrating these two convergent synthetic strategies.

Caption: Convergent synthetic strategies for this compound.

Experimental Protocols

Route A: Synthesis from 4-Propoxybenzonitrile

This method is advantageous as it avoids the need to first synthesize the amide and often proceeds under mild conditions with high yields. The use of sodium hydrogen sulfide (NaHS) in combination with magnesium chloride (MgCl₂) provides an effective in situ source of H₂S, circumventing the need to handle the toxic gas directly.[5][9]

Protocol: Thioamidation of 4-Propoxybenzonitrile

-

Reactor Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-propoxybenzonitrile (5.0 g, 31.0 mmol, 1.0 equiv).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL), followed by sodium hydrogen sulfide hydrate (70%, 5.2 g, 62.0 mmol, 2.0 equiv) and magnesium chloride hexahydrate (6.3 g, 31.0 mmol, 1.0 equiv). The use of a Lewis acid like MgCl₂ facilitates the addition of the hydrosulfide ion to the nitrile.

-

Reaction: Stir the suspension vigorously at room temperature (20-25°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.[5]

-

Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. A pale yellow solid will precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with deionized water (3 x 50 mL) to remove inorganic salts. Recrystallize the crude product from a hot ethanol/water mixture (approx. 4:1) to yield pure this compound as fine, pale-yellow crystals.

-

Drying: Dry the purified product in a vacuum oven at 40°C overnight.

Route B: Synthesis from 4-Propoxybenzamide

This route is highly reliable and leverages the well-established reactivity of Lawesson's reagent for the thionation of carbonyls. The driving force for this reaction is the formation of a very stable P=O bond.[6] This method is particularly useful if 4-propoxybenzamide is a more readily available starting material.

Protocol: Thionation of 4-Propoxybenzamide

-

Reactor Setup: In a 250 mL three-neck round-bottomed flask fitted with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 4-propoxybenzamide (5.0 g, 27.9 mmol, 1.0 equiv) in anhydrous toluene (100 mL).

-

Reagent Addition: Add Lawesson's reagent (6.75 g, 16.7 mmol, 0.6 equiv) to the suspension in one portion. While stoichiometric calculations suggest 0.5 equivalents are needed, using a slight excess (0.55-0.6 equiv) often ensures complete conversion.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The reaction mixture will turn from a colorless suspension to a yellow solution. The reaction is typically complete in 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a yellow solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane. Combine the fractions containing the product and evaporate the solvent.

-

Crystallization and Drying: Recrystallize the purified solid from hot ethanol to obtain bright yellow crystals. Dry the product in a vacuum oven at 40°C.

| Parameter | Route A (from Nitrile) | Route B (from Amide) |

| Primary Reagent | Sodium Hydrogen Sulfide / MgCl₂ | Lawesson's Reagent |

| Solvent | DMF | Toluene |

| Temperature | Room Temperature (20-25°C) | Reflux (~110°C) |

| Typical Time | 2-4 hours | 2-3 hours |

| Work-up | Precipitation & Recrystallization | Filtration & Column Chromatography |

| Advantages | Mild conditions, avoids H₂S gas | High reliability, well-established |

Comprehensive Characterization

Unequivocal identification and purity assessment of the synthesized this compound (C₁₀H₁₃NOS, M.W.: 195.28 g/mol ) are achieved through a combination of spectroscopic techniques. The data presented below are the expected results for the successfully synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.45 (s, 1H, -CSNH₂): A broad singlet corresponding to one of the thioamide protons.

-

δ 9.20 (s, 1H, -CSNH₂): A second broad singlet for the other thioamide proton. The two protons are non-equivalent due to the high rotational barrier of the C-N bond in thioamides.[1]

-

δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H): A doublet for the two aromatic protons ortho to the carbothioamide group.

-

δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H): A doublet for the two aromatic protons meta to the carbothioamide group.

-

δ 3.98 (t, J = 6.5 Hz, 2H, -OCH₂-): A triplet for the methylene protons of the propoxy group adjacent to the oxygen atom.

-

δ 1.70 (sext, J = 7.0 Hz, 2H, -CH₂CH₃): A sextet for the central methylene protons of the propoxy group.

-

δ 0.95 (t, J = 7.4 Hz, 3H, -CH₃): A triplet for the terminal methyl protons of the propoxy group.

¹³C NMR (101 MHz, DMSO-d₆): The most telling signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon, which is significantly deshielded and appears far downfield.

-

δ 200.5 (C=S): The characteristic signal for the thiocarbonyl carbon. This is a definitive marker for successful thionation, as the corresponding amide carbonyl (C=O) appears around 166-170 ppm.[1]

-

δ 161.0 (Ar-C): Quaternary aromatic carbon attached to the propoxy group.

-

δ 134.5 (Ar-C): Quaternary aromatic carbon attached to the carbothioamide group.

-

δ 129.5 (Ar-CH): Aromatic carbons ortho to the carbothioamide group.

-

δ 114.2 (Ar-CH): Aromatic carbons meta to the carbothioamide group.

-

δ 69.0 (-OCH₂-): Methylene carbon adjacent to the oxygen.

-

δ 22.0 (-CH₂CH₃): Central methylene carbon of the propoxy group.

-

δ 10.5 (-CH₃): Terminal methyl carbon.

| Data Point | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thioamide (C=S) | 9.45 (br s), 9.20 (br s) | 200.5 |

| Aromatic CH | 7.85 (d), 6.95 (d) | 129.5, 114.2 |

| Aromatic C | - | 161.0, 134.5 |

| -OCH₂CH₂CH₃ | 3.98 (t), 1.70 (sext), 0.95 (t) | 69.0, 22.0, 10.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The key is to confirm the presence of the C=S bond and N-H bonds and the absence of the C=O bond from the starting amide (if using Route B).

-

3300-3100 cm⁻¹ (N-H stretching): Two distinct bands corresponding to the symmetric and asymmetric stretching of the primary thioamide N-H bonds.

-

3050 cm⁻¹ (Aromatic C-H stretching): Characteristic stretches for the aromatic ring.

-

2960-2870 cm⁻¹ (Aliphatic C-H stretching): Stretches for the propoxy group.

-

~1610 cm⁻¹ (N-H bending): The "Thioamide B band," which has a significant contribution from N-H bending and C-N stretching.[10]

-

~1420 cm⁻¹ (C-N stretching): A band with major contributions from C-N stretching.

-

1250 cm⁻¹ (Ar-O-C stretching): Asymmetric stretch of the aryl ether linkage.

-

~1120 cm⁻¹ (C=S stretching): The C=S bond vibration. This band is often coupled with other vibrations and can be weaker and broader than a typical C=O stretch. Its presence, along with the disappearance of the strong amide C=O band at ~1660 cm⁻¹, confirms the conversion.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₁₃NOS), the exact monoisotopic mass is 195.0718 Da.[11]

-

Expected [M+H]⁺: 196.0791

-

Expected [M+Na]⁺: 218.0610

-

High-Resolution MS (HRMS): Should confirm the elemental composition within a 5 ppm error margin.

-

Fragmentation: Tandem MS (MS/MS) might show a characteristic loss of H₂S (Δm/z = 33.9877 Da) from the parent ion, a common fragmentation pathway for thioamides.[12]

Overall Workflow and Quality Control

The entire process from synthesis to characterization must follow a logical and self-validating workflow to ensure the final product's identity and purity.

Caption: Integrated workflow for the synthesis and quality control of the target compound.

Conclusion

This guide has detailed two efficient and reliable synthetic routes for the preparation of this compound. The selection between the nitrile-based and amide-based pathways can be made based on laboratory-specific factors such as starting material availability and equipment. The comprehensive characterization data provided, including definitive NMR, IR, and MS signatures, establish a benchmark for the unequivocal identification and quality assurance of the final product. These robust protocols and detailed analytical standards should empower researchers to confidently synthesize this compound for applications in drug discovery, agrochemicals, and materials science.

References

- Liboska, R., et al. Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synlett.

- Suzuki, I. Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan.

-

Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

-

Mitchell, N. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. Available at: [Link]

-

ResearchGate. Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. Available at: [Link]

- Wang, F., et al. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.

- CSIRO Publishing. Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry.

-

Ono, S., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications. Available at: [Link]

-

Shaikh, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect. Available at: [Link]

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica.

- Synthetic Communications. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

-

Dunn, A. D., & Rudorf, W. D. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications. Available at: [Link]

-

Al-Adhami, K. H., et al. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. Available at: [Link]

-

PrepChem.com. Synthesis of 4-(2-Propynylamino)benzamide. Available at: [Link]

- ACS Publications. Thioamide, a Hydrogen Bond Acceptor in Proteins and Nucleic Acids. The Journal of Physical Chemistry Letters.

- Kalinowski, H. O. (1978). Proton and carbon‐13 nmr spectroscopic investigations on thioamide derivatives, ring current effect in carbon‐13 nmr spectroscopy. ChemInform.

-

ResearchGate. High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. Available at: [Link]

-

Ghorab, M. M., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Journal of Saudi Chemical Society. Available at: [Link]

-

PubChemLite. This compound (C10H13NOS). Available at: [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. PubChemLite - this compound (C10H13NOS) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Propoxybenzene-1-carbothioamide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 4-propoxybenzene-1-carbothioamide, a compound of interest in contemporary chemical and pharmaceutical research. By integrating theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for scientists and developers engaged in the study and application of this molecule.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for a variety of applications, including:

-

Reaction Chemistry: The choice of solvent is critical for the synthesis and subsequent reactions of this compound, influencing reaction rates, yields, and the formation of byproducts.

-

Purification and Crystallization: Techniques such as recrystallization, which are essential for obtaining pure crystalline solids, are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

Analytical Characterization: Many analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the analyte to be dissolved in a suitable solvent.[2]

-

Pharmaceutical Development: In drug discovery and development, the aqueous solubility of a compound is a key determinant of its bioavailability and pharmacokinetic profile. Poor solubility can be a major hurdle in the development of effective therapeutics.

This guide will delve into the predicted solubility of this compound based on its molecular structure and the general properties of thioamides. Furthermore, it will provide detailed experimental procedures for researchers to determine its solubility in a range of solvents.

Molecular Structure and Predicted Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound, shown below, provides key insights into its expected solubility behavior.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C4" -- "O"; "O" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C1" -- "C10"; "C10" -- "S" [style=double]; "C10" -- "N"; "N" -- "H1"; "N" -- "H2"; }

Caption: Chemical structure of this compound.Analysis of Structural Features:

-

Aromatic Ring and Propoxy Group: The benzene ring and the three-carbon propoxy chain are nonpolar, lipophilic moieties. These features suggest that this compound will exhibit good solubility in nonpolar organic solvents.

-

Carbothioamide Group (-C(=S)NH2): The thioamide functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the sulfur and nitrogen lone pairs).[3] This group will contribute to the compound's solubility in polar solvents.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility trends for this compound:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents | High | The nonpolar aromatic ring and propoxy group will interact favorably with nonpolar solvents. |

| Polar Aprotic Solvents | Moderate to High | The polar thioamide group will interact with the polar aprotic solvent, but the nonpolar part of the molecule may limit very high solubility. |

| Polar Protic Solvents | Low to Moderate | The thioamide group can form hydrogen bonds with protic solvents. However, the large nonpolar portion of the molecule will likely hinder high solubility in highly polar protic solvents like water. Thioamides can also be less stable in certain protic solvents like methanol under specific conditions.[4] |

| Aqueous Solutions | Low | The significant nonpolar character of the molecule is expected to result in poor water solubility. The solubility in aqueous acids or bases may be slightly enhanced if the thioamide group can be protonated or deprotonated, respectively.[5][6] |

General Considerations for Thioamide Stability in Solvents

Thioamides are generally stable in many common organic solvents.[4] However, it is important to be aware of potential reactivity, particularly in nucleophilic or highly acidic/basic environments.

-

Nucleophilic Solvents: Protic solvents like methanol could potentially act as nucleophiles and react with the electrophilic carbon of the thioamide group, although this is generally not a significant issue under neutral conditions and at moderate temperatures.[4]

-

Aqueous Stability: In strongly acidic or alkaline aqueous solutions, thioamides can undergo hydrolysis to the corresponding amides.[4][7]

For most routine solubility determinations and applications, common laboratory solvents can be used without significant degradation of the thioamide.

Experimental Determination of Solubility

While predictions provide a useful starting point, experimental determination is essential for obtaining accurate solubility data. The following sections outline standard protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

A rapid qualitative assessment can be performed to classify the compound's solubility in various solvents. This is often a preliminary step to guide the selection of solvents for quantitative analysis or for applications like recrystallization.

Protocol for Qualitative Solubility Testing: [5]

-

Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds after each addition of solvent.

-

Observation: Observe the mixture. If the solid dissolves completely, the compound is considered soluble. If some or all of the solid remains, it is considered sparingly soluble or insoluble.

-

Incremental Solvent Addition: If the compound does not dissolve, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 1 mL of solvent.

-

Sparingly Soluble: The compound requires > 1 mL but < 3 mL of solvent to dissolve.

-

Insoluble: The compound does not dissolve completely in 3 mL of solvent.

-

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_solid [label="Add ~25mg of\nthis compound\nto a test tube"]; add_solvent [label="Add 0.5 mL of solvent"]; mix [label="Vortex for 30-60s"]; observe [label="Observe for dissolution", shape=diamond, fillcolor="#FBBC05"]; soluble [label="Soluble", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; insoluble [label="Insoluble", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_more_solvent [label="Add another 0.5 mL\n(up to 3 mL total)"];

start -> add_solid; add_solid -> add_solvent; add_solvent -> mix; mix -> observe; observe -> soluble [label="Completely Dissolved"]; observe -> add_more_solvent [label="Not Dissolved"]; add_more_solvent -> mix; add_more_solvent -> insoluble [label="Total volume > 3 mL"]; }

Caption: Workflow for qualitative solubility determination.Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]

Protocol for the Shake-Flask Method:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered aliquot using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Gravimetric Analysis: In some cases, a known volume of the saturated solution can be evaporated to dryness, and the mass of the dissolved solid can be determined.

-

Data Presentation:

The results of the quantitative solubility determination should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Other Solvents... | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its molecular structure, researchers can make informed predictions about its solubility in various solvents. The detailed experimental protocols provided herein will enable the accurate determination of its solubility profile, which is a critical step in its synthesis, purification, analysis, and potential application in drug development. As with any experimental work, careful execution and adherence to established protocols are essential for obtaining reliable and reproducible results.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.

- Stability of thioamides? (2013, February 25). ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Saitama University.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder.

- Thioamide. (n.d.). Wikipedia.

- The Chemical Properties of Thioamides. (2025, August 5). ResearchGate.

- Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal.

- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020, February 15). PMC.

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Thioamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Propoxybenzene-1-carbothioamide

This guide provides a comprehensive overview of the methodologies and interpretive frameworks used in the single-crystal X-ray diffraction analysis of 4-Propoxybenzene-1-carbothioamide. While a definitive published crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages established principles and data from closely related analogues, such as 4-methoxybenzenecarbothioamide and 4-methylbenzenecarbothioamide, to present a robust and predictive analysis.[1][2] This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how molecular structure, conformation, and intermolecular interactions dictate the solid-state properties of thioamide-containing compounds.

Introduction: The Significance of Thioamides in Crystal Engineering

The thioamide functional group (–C(=S)NH₂) is a fascinating structural motif in medicinal chemistry and materials science.[3] As a bioisostere of the amide bond, it imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and modified electronic characteristics.[4][5] Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts, a feature that profoundly influences their self-assembly in the solid state.[4][6]

The analysis of this compound is pertinent for understanding how substitutions on the phenyl ring modulate the crystal packing and intermolecular interactions. The propoxy group, with its flexible alkyl chain, introduces additional conformational possibilities and potential for weak C–H···π or C–H···S interactions, which can compete with or augment the primary hydrogen bonding motifs. Understanding these packing arrangements is critical for controlling solid-state properties like solubility, dissolution rate, and stability, which are paramount in drug development.

Experimental Design & Rationale

The elucidation of a crystal structure is a multi-step process that begins with synthesis and culminates in detailed computational analysis. The causality behind each step is crucial for obtaining high-quality, reproducible data.

Synthesis and Crystallization: The Foundation of Analysis

A reliable synthetic route is the prerequisite for obtaining the target compound. Thioamides are commonly synthesized from the corresponding nitriles or by the thionation of amides using reagents like Lawesson's reagent.

Hypothetical Protocol for Synthesis of this compound:

-

Oxyalkylation: 4-Hydroxybenzonitrile is reacted with 1-bromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF to yield 4-propoxybenzonitrile.

-

Thioamidation: The resulting 4-propoxybenzonitrile is then converted to the thioamide. This can be achieved by reaction with hydrogen sulfide (H₂S) gas in the presence of a basic catalyst (e.g., pyridine) or by using other thionating agents.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation.

-

Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to near-saturation at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly and undisturbed at room temperature. The slow rate is critical as it allows for the ordered arrangement of molecules into a crystalline lattice rather than rapid precipitation into an amorphous solid.

Experimental Workflow: From Synthesis to Structure Solution

Caption: Workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Data Collection Protocol:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations, leading to sharper diffraction spots and a more precise structure.[7]

-

The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated through various angles.[7]

-

The intensities and positions of the diffracted X-ray beams are recorded by a detector.

Structure Solution and Refinement:

The collected data (a set of reflection intensities) is processed to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are integrated to determine the intensity of each reflection and corrected for experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., with software like SHELXT) to generate an initial electron density map and a preliminary model of the molecular structure.[7]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[7] This iterative process adjusts atomic positions, and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Structural Commentary: Molecular and Supramolecular Architecture

Based on analogues, we can predict the key structural features of this compound.

Molecular Geometry

The molecule would consist of a planar benzene ring connected to a carbothioamide group. The propoxy group introduces flexibility. A key parameter is the dihedral angle between the mean plane of the benzene ring and the carbothioamide group. In related structures like 4-methylbenzenecarbothioamide and 4-methoxybenzenecarbothioamide, this angle is typically small (e.g., 17.03° and ~10°, respectively), indicating a nearly coplanar arrangement that maximizes π-conjugation.[1][2]

Table 1: Predicted Crystallographic and Refinement Data (Based on data for 4-methoxybenzenecarbothioamide[1])

| Parameter | Predicted Value |

| Chemical formula | C₁₀H₁₃NOS |

| Formula weight | 195.28 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | ~5.7 |

| b (Å) | ~7.4 |

| c (Å) | ~38.8 |

| V (ų) | ~1620 |

| Z | 8 |

| T (K) | 173 |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 |

Supramolecular Assembly: The Dominance of the Thioamide Dimer

A hallmark of primary thioamides in the solid state is the formation of centrosymmetric dimers through pairs of N–H···S hydrogen bonds.[1][2] This robust interaction forms a characteristic eight-membered ring, which is described by the graph-set notation R²₂(8).[1][8][9] This motif is the primary driver of self-assembly and is overwhelmingly favored in the crystal packing of aromatic thioamides.[10]

Beyond this primary interaction, weaker contacts involving the propoxy group and the aromatic ring, such as C–H···O, C–H···S, or C–H···π interactions, would likely link these dimers into a three-dimensional network.

Primary Hydrogen Bonding Motif in Thioamides

Caption: The characteristic R²₂(8) centrosymmetric dimer motif.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[8][9] The surface is generated by partitioning the crystal electron density into regions belonging to each molecule.[10][11] Various properties can then be mapped onto this surface to provide intuitive insights into the crystal packing.

Protocol for Hirshfeld Surface Analysis:

-

Generate a crystallographic information file (CIF) from the refined X-ray diffraction data.

-

Load the CIF into a program like CrystalExplorer.

-

Generate the Hirshfeld surface and map it with properties like dnorm, shape index, and curvedness.

-

Generate 2D fingerprint plots to quantify the contribution of different types of intermolecular contacts.

Interpreting Hirshfeld Surface Maps

-

dnorm Surface: This property highlights regions of close intermolecular contact. The surface is colored red, white, and blue, corresponding to contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Intense red spots on the dnorm surface are indicative of strong interactions, such as the N–H···S hydrogen bonds.[8]

-

Shape Index and Curvedness: These maps reveal the shape complementarity of molecules. Flat regions suggest π–π stacking interactions, while curved regions correspond to other types of contacts.

2D Fingerprint Plots

The 2D fingerprint plot is a histogram that summarizes all intermolecular contacts. It plots the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Distinct features on this plot correspond to specific interaction types:

-

Sharp Spikes: Symmetrical, sharp spikes at the bottom of the plot are characteristic of strong, directional hydrogen bonds (e.g., N–H···S).

-

Wing-like Features: Broader, wing-like patterns often represent C–H···π interactions.

-

Diffuse Regions: A large, diffuse region in the center corresponds to numerous weaker van der Waals contacts, such as H···H interactions, which often make up the largest percentage of the surface area.[8][9]

For this compound, the fingerprint plot would be dominated by contributions from H···H, S···H, and C···H contacts, confirming the importance of both the primary thioamide dimerization and weaker, more diffuse interactions in stabilizing the overall crystal structure.[8]

Conclusion and Implications

The crystal structure analysis of this compound, guided by data from its chemical analogues, provides a clear picture of its solid-state behavior. The molecular structure is largely planar, and the crystal packing is dominated by the robust N–H···S hydrogen-bonded R²₂(8) dimer motif. The propoxy substituent likely plays a secondary role, influencing the packing of these dimers through weaker, less directional interactions.

For drug development professionals, this predictable packing behavior is invaluable. It suggests that the core supramolecular assembly of such compounds is reliable, but that substitutions can be used to fine-tune crystal morphology and physical properties. The comprehensive approach outlined here, combining synthesis, high-precision X-ray diffraction, and computational analysis via Hirshfeld surfaces, represents a validated system for rationally engineering molecular crystals with desired characteristics.

References

-

Eccles, K. S., Morrison, R. E., Maguire, A. R., & Lawrence, S. E. (2014). Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design, 14(6), 2753–2762. [Link]

-

Akhter, S., Choudhary, M. I., Siddiqui, H., & Yousuf, S. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1026–1029. [Link]

-

Lightner, D. A., & Zhang, F. (2011). Carboxylic Acid to Thioamide Hydrogen Bonding. Journal of the American Chemical Society, 133(4), 1024-1036. [Link]

-

Akhter, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide. Acta Crystallographica Section E, E75, 1026-1029. [Link]

-

Ali, A., et al. (2010). 4-Methoxybenzenecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1272. [Link]

-

A. D. Bond, W. Jones. (2016). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 16(11), 6331-6338. [Link]

-

Kutschabsky, L., et al. (2000). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 5(3), 443-453. [Link]

-

Slawin, A. M. Z., et al. (2013). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 18(9), 10586-10601. [Link]

-

Ahmad, S., et al. (2022). Carbamothioyl Benzamide Derivative: Synthesis, Characterizations, Hirshfeld Surface Analysis, Computational Study, and Molecular Docking Analysis. ACS Omega, 7(1), 1045-1058. [Link]

-

A. D. Bond, W. Jones. (2016). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 16(11), 6331-6338. [Link]

-

Kaur, G., et al. (2018). New polymorphs of 1-benzylidene thiosemicarbazides: crystal structure and hirshfeld surface analysis. Journal of Molecular Structure, 1157, 469-478. [Link]

-

Anonymous. (n.d.). View on the dimers bind by the hydrogen bonds, which are shown as... [Image]. ResearchGate. [Link]

-

Anonymous. (n.d.). Hydrogen Bonding Abilities of Thioamide. ResearchGate. [Link]

-

Ali, A., et al. (2010). 4-Methylbenzenecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1271. [Link]

-

Anonymous. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate. [Link]

-

Miller, S. J., et al. (2021). Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. The Journal of Organic Chemistry, 86(24), 18046-18052. [Link]

-

Miller, S. J., et al. (2021). Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands. ChemRxiv. [Link]

Sources

- 1. 4-Methoxybenzenecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylbenzenecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Theoretical and computational studies of 4-Propoxybenzene-1-carbothioamide

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-Propoxybenzene-1-carbothioamide

Abstract

This guide provides a comprehensive theoretical and computational framework for the detailed investigation of this compound, a molecule of interest within medicinal chemistry due to its core thioamide functionality. While experimental data on this specific compound is not extensively available in public literature[1], this document outlines a robust, first-principles approach to characterize its structural, electronic, and potential biomolecular interaction properties. We present field-proven, step-by-step protocols for quantum chemical calculations and molecular docking simulations, grounded in established methodologies for analogous thioamide-containing compounds.[2][3][4] This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply modern in silico techniques to novel small molecules.

Introduction: The Scientific Rationale

The thioamide functional group, a bioisostere of the ubiquitous amide bond, has garnered significant attention in drug discovery.[5][6][7][8] Replacing the carbonyl oxygen with sulfur imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, a lower oxidation potential, and a higher barrier to C-N bond rotation.[5][9][10] These modifications can lead to enhanced biological activity, improved metabolic stability, and novel target interactions.[5][11] Thioamide-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[6][7]

The subject of this guide, this compound, combines this valuable thioamide moiety with a propoxybenzene scaffold. The propoxy group can further influence lipophilicity and molecular interactions, making it an intriguing candidate for drug design exploration. Given the lack of specific literature on this molecule[1], a rigorous theoretical and computational approach is the most logical and cost-effective first step to predict its behavior and guide future experimental work. This guide provides the blueprint for such an investigation.

Proposed Synthesis and Structural Elucidation

While various methods exist for thioamide synthesis[11], a common and effective route involves the thionation of the corresponding amide, 4-Propoxybenzene-1-carboxamide. Alternatively, direct synthesis from 4-propoxybenzenamine via reaction with an isothiocyanate-generating reagent offers another viable pathway.[12][13][14]

Proposed Synthesis Workflow:

A plausible and widely used method is the reaction of 4-propoxyaniline with an isothiocyanate precursor. A one-pot process using carbon disulfide (CS₂) in the presence of a base is a common approach.[12][14]

Upon successful synthesis, standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry would be employed to confirm the molecular structure and purity of this compound.

Theoretical Studies: Quantum Chemical Calculations

To understand the intrinsic properties of the molecule, we propose a comprehensive analysis using Density Functional Theory (DFT), a powerful quantum chemical method for predicting molecular structures and electronics.[15][16]

Rationale for DFT

DFT provides a balance between computational cost and accuracy, making it ideal for studying molecules of this size. It allows for the precise calculation of geometric parameters, vibrational frequencies (which correspond to IR spectra), and electronic properties like orbital energies and charge distributions.[2][16] This information is invaluable for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Detailed Protocol for DFT Calculations

This protocol outlines the steps for a standard DFT analysis using a computational chemistry package like Gaussian.

-

Initial Structure Generation:

-

Draw the 2D structure of this compound.

-

Convert the 2D structure to a 3D model using a molecular editor (e.g., GaussView, Avogadro). Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization:

-

Causality: The goal is to find the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.

-

Method: Select the B3LYP hybrid functional. This functional is widely used and has been shown to provide reliable results for organic molecules.

-

Basis Set: Use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on sulfur and nitrogen, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

-

Input Command (Gaussian):

-

Validation: A successful optimization is confirmed when the subsequent frequency calculation yields no imaginary frequencies, indicating a true energy minimum.

-

-

Frequency Calculation:

-

Causality: This calculation serves two purposes: to confirm the optimized structure is a true minimum and to predict the vibrational (IR) spectrum.

-

Execution: This is typically performed concurrently with the optimization (Freq keyword). The output will list all vibrational modes and their corresponding frequencies and intensities.

-

-

Electronic Property Analysis:

-

Causality: To understand the molecule's electronic nature, reactivity, and interaction sites.

-

Calculations:

-

HOMO-LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimization output. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and stability.

-

Mulliken Population Analysis: Add the Pop=Mulliken keyword to the calculation route section to compute the partial charges on each atom. This helps identify electrophilic and nucleophilic centers.

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface. This visually represents the charge distribution, highlighting regions prone to electrophilic (positive potential, blue) and nucleophilic (negative potential, red) attack.

-

-

Predicted Data & Interpretation

The following tables summarize the type of quantitative data that would be generated from these DFT calculations.

Table 1: Predicted Geometric Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value | Justification |

|---|---|---|---|

| Bond Length | C=S | ~1.70 Å | Longer than a C=O bond (~1.23 Å) due to sulfur's larger atomic radius.[5] |

| Bond Length | C-N | ~1.35 Å | Shorter than a typical C-N single bond due to partial double bond character. |

| Dihedral Angle| C-C-C=S | ~0° or ~180° | The thioamide group is generally planar.[5] |

Table 2: Predicted Electronic Properties (Hypothetical Data)

| Property | Predicted Value | Significance |

|---|---|---|

| E_HOMO | -6.5 eV | Indicates electron-donating ability. |

| E_LUMO | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge (S) | -0.45 e | Confirms the sulfur atom is a nucleophilic center. |

| Mulliken Charge (N) | -0.60 e | Indicates the nitrogen atom is also a key site for H-bonding. |

Computational Studies: Biomolecular Interactions

To explore the potential of this compound as a bioactive molecule, molecular docking and molecular dynamics simulations are essential tools.[17][18] These methods predict how the molecule might bind to a biological target, such as a protein receptor or enzyme.

Rationale for Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex.[17] The primary goals are to predict the binding mode and estimate the binding affinity (often as a "docking score"). This allows for the rapid screening of potential biological targets and provides a structural basis for the molecule's hypothetical activity. Thioamide-containing compounds have been investigated as inhibitors of various enzymes, including kinases and monoamine oxidases.[6][19]

Detailed Protocol for Molecular Docking

This protocol describes a typical workflow using AutoDock Vina, a widely used open-source docking program.

-

Target Selection & Preparation:

-

Causality: A plausible biological target must be chosen. Based on the activities of similar compounds, a target like a kinase or thymidylate synthase could be selected.[20] For this example, let's assume a hypothetical kinase target.

-

Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Receptor Preparation: Using software like AutoDock Tools, remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and compute Gasteiger charges. This prepares the protein for the docking calculation.

-

-

Ligand Preparation:

-

Causality: The ligand structure must be in a format compatible with the docking software and must have its rotatable bonds defined.

-

Action: Use the DFT-optimized structure of this compound. Define rotatable bonds and save the file in the required .pdbqt format.

-

-

Grid Box Generation:

-

Causality: The docking simulation must be confined to a specific region of the protein, typically the known active or binding site.

-

Action: Define a 3D grid box that encompasses the entire binding pocket of the target protein. The size and center of the grid are critical parameters.

-

-

Docking Simulation:

-

Causality: The software will now systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose.

-

Execution: Run the AutoDock Vina simulation. The program will generate a set of binding poses (typically 9-10) ranked by their docking score (in kcal/mol). The more negative the score, the higher the predicted binding affinity.

-

-

Analysis of Results:

-

Causality: The top-ranked poses must be visually inspected to ensure they are chemically reasonable and to identify key intermolecular interactions.

-

Action: Load the protein-ligand complex into a molecular visualizer (e.g., PyMOL, Chimera). Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.

-

Molecular Dynamics (MD) Simulation: A Validating Step

While docking provides a static snapshot of binding, an MD simulation can validate the stability of the predicted complex over time.

-

Workflow: The top-ranked docked complex is placed in a simulated physiological environment (a box of water molecules with ions). The system's trajectory is then calculated over a period of nanoseconds.

-

Analysis: The stability of the complex is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand. A stable RMSD suggests a stable binding pose.[21]

Predicted Docking Results

Table 3: Predicted Docking Results Against a Hypothetical Kinase (Hypothetical Data)

| Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | VAL 23, LEU 88 | Hydrophobic |

| LYS 45 | Hydrogen Bond (with S atom) | ||

| ASP 101 | Hydrogen Bond (with N-H) | ||

| 2 | -8.2 | LEU 88, ILE 150 | Hydrophobic |

| | | GLU 90 | Hydrogen Bond (with N-H) |

Conclusion and Future Directions

This guide has detailed a comprehensive, first-principles-based strategy for the characterization of this compound. By integrating quantum chemical calculations with molecular docking and dynamics simulations, it is possible to generate a rich dataset on the molecule's structural, electronic, and potential bioactive properties before committing significant resources to experimental synthesis and screening. The theoretical data on geometry and vibrational frequencies can aid in the interpretation of experimental spectroscopic results. Furthermore, the in silico screening for biological targets provides a powerful hypothesis-driven approach to guide future pharmacological testing. This framework represents a modern, efficient, and scientifically rigorous pathway for the evaluation of novel chemical entities in the early stages of drug discovery.

References

-

Velkov, Zh. (2005). Thioamides: Some Properties and Preparations. ChemInform, 36(19). Available at: [Link]

-

(2023). Sterically crowded thioamides: deviations from planarity as determined by X-ray structure analyses and quantum chemical calculations. ResearchGate. Available at: [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available at: [Link]

-

Huang, G., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Future Medicinal Chemistry. Available at: [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. Available at: [Link]

-

PubChemLite. This compound (C10H13NOS). Available at: [Link]

-

(2023). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]

-

Huang, G., et al. (2025). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 17(1), 1-3. Available at: [Link]

-

(2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]

-

(2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

-

(2023). The quantum chemical calculation of the prepared compounds. ResearchGate. Available at: [Link]

-

(2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. Available at: [Link]

-

Mitchell, A. T., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. Available at: [Link]

-

Rana, M., et al. (2023). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

-

(2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]

-

(2021). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide nucleosides. ResearchGate. Available at: [Link]

-

(2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

(2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

-

Zhang, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

(2023). Synthesis, characterization, DFT analysis, and molecular docking studies of carbothioamide Schiff base-phenanthroline ternary metal complexes: multi-targeted therapeutic agents against leukemia, and biomedical application. RSC Advances. Available at: [Link]

-

(2023). Synthesis, characterization, DFT, cytotoxicity evaluation and molecular docking of a new carbothioamide ligand and its coordination compounds. ResearchGate. Available at: [Link]

-

(2022). Already-reported bioactive carbothioamide derivatives. ResearchGate. Available at: [Link]

-

(2023). Synthesis, characterization, DFT analysis, and molecular docking studies of carbothioamide Schiff base-phenanthroline ternary metal complexes: multi-targeted therapeutic agents against leukemia, and biomedical application. ResearchGate. Available at: [Link]

-

Ali Abid, S. M., et al. (2021). Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases. RSC Medicinal Chemistry. Available at: [Link]

-

(2023). Synthesis, Single crystal, TD-DFT, Molecular Dynamics Simulation and DNA binding studies of Carbothioamide Analog. ResearchGate. Available at: [Link]

-

(2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Pharmaceuticals. Available at: [Link]

-

(2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. Available at: [Link]

-

(2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports. Available at: [Link]

-

Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis. Available at: [Link]

-

Malthaner, M., et al. (1995). Molecular and Crystal Structure of an Amphiphile: 4'-propoxybiphenyl-4-methyl-N,N-dimethylamineoxide Dihydrate. Helvetica Chimica Acta. Available at: [Link]

-

(2019). Synthesis of thioamide derivatives 13a–f. ResearchGate. Available at: [Link]

-

(2011). Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media. Chemical Communications. Available at: [Link]

-

(2015). Optimization and Vibrational Study of 2-propylpyridine-4-carbothioamide by DFT. IOSR Journal of Applied Physics. Available at: [Link]

-

(2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C10H13NOS) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, DFT analysis, and molecular docking studies of carbothioamide Schiff base-phenanthroline ternary metal complexes: multi-targeted therapeutic agents against leukemia, and biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unlocking the potential of the thioamide group in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. sphinxsai.com [sphinxsai.com]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of 4-Propoxybenzene-1-carbothioamide

This guide provides a comprehensive framework for the investigation of the electronic properties of 4-Propoxybenzene-1-carbothioamide, a molecule of interest in medicinal chemistry and materials science. The unique electronic nature of the thioamide functional group, an isostere of the amide bond, imparts distinct characteristics that are crucial for its application. This document outlines both experimental and computational methodologies to fully characterize its electronic behavior, providing researchers, scientists, and drug development professionals with a robust investigational blueprint.

Introduction: The Significance of the Thioamide Moiety

Thioamides, characterized by the replacement of the carbonyl oxygen in an amide with a sulfur atom, exhibit profoundly different electronic and steric properties. This substitution leads to a longer carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides.[1] The lower electronegativity and larger van der Waals radius of sulfur compared to oxygen result in a greater contribution of the polar resonance form in thioamides.[1] This inherent electronic difference makes thioamides valuable as bioisosteres in peptide chemistry to enhance stability and conformational rigidity, and as versatile intermediates in organic synthesis.[1][2]

The electronic structure of thioamides is further distinguished by higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to their amide counterparts.[3] This smaller energy gap has significant implications for their photophysical properties, often resulting in red-shifted π→π* transitions.[1] A thorough understanding of the electronic properties of this compound is therefore essential for predicting its reactivity, molecular interactions, and potential applications.

Experimental Investigation of Electronic Properties

A dual approach of experimental characterization and computational modeling is proposed for a comprehensive understanding of the electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions within a molecule.[4][5] For this compound, we expect to observe characteristic π→π* and n→π* transitions.

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., ethanol or acetonitrile) with concentrations ranging from 10⁻⁴ to 10⁻⁶ M.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectra of the solutions from 200 to 800 nm, using the pure solvent as a reference.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) for the observed electronic transitions.

-

Calculate the molar extinction coefficient (ε) for each transition using the Beer-Lambert law. Strong absorptions (ε = 10,000–20,000 L·mol⁻¹·cm⁻¹) are characteristic of π→π* transitions, while weaker absorptions (ε = 10–100 L·mol⁻¹·cm⁻¹) suggest n→π* transitions.[4]

-

The optical band gap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method.[6]

-

Expected Outcome:

Based on the general properties of thioamides, a π→π* transition is expected at a longer wavelength (lower energy) compared to its amide analog due to the smaller HOMO-LUMO gap.[3][7]

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Transition | Expected λ_max (nm) | Expected Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| π→π | 280 - 320 | 12,000 - 18,000 |

| n→π | 380 - 420 | 50 - 150 |

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, providing direct insight into the HOMO and LUMO energy levels.

Experimental Protocol:

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve this compound in the electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell: Employ a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential between appropriate limits (e.g., -2.0 V to +2.0 V) at a scan rate of 100 mV/s.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

-

Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard):

-

E_HOMO = -[E_ox - E₁/₂ (Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red - E₁/₂ (Fc/Fc⁺) + 4.8] eV

-

-

Calculate the electrochemical band gap (E_g_electrochem) = E_LUMO - E_HOMO.

-

Diagram 1: Experimental Workflow for Electronic Characterization

Caption: Workflow for the experimental investigation of electronic properties.

Computational Modeling of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to complement experimental findings and offer deeper insights into the electronic structure and properties of molecules.[8]

Density Functional Theory (DFT) Calculations

DFT calculations will be employed to model the geometry, electronic structure, and spectral properties of this compound.

Computational Protocol:

-

Geometry Optimization: The molecular structure of this compound will be optimized using a suitable DFT functional, such as B3LYP, and a basis set like 6-311G++(d,p).[6]

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Properties Calculation:

-

The energies of the HOMO and LUMO will be calculated from the optimized structure.

-

The theoretical electronic absorption spectrum will be simulated using Time-Dependent DFT (TD-DFT) to predict the λ_max of electronic transitions.

-

Conceptual DFT reactivity descriptors such as global hardness, softness, electronegativity, and electrophilicity will be calculated to understand the molecule's reactivity.[6]

-

Expected Outcome and Data Synergy:

The computationally derived HOMO-LUMO gap should correlate well with the electrochemical and optical band gaps determined experimentally. TD-DFT calculations are expected to predict the π→π* and n→π* transitions observed in the UV-Vis spectrum.

Table 2: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value |

| E_HOMO (eV) | -5.5 to -6.0 |

| E_LUMO (eV) | -1.5 to -2.0 |

| E_g_computational (eV) | 3.5 to 4.5 |

| λ_max (π→π) (nm) | 290 - 330 |

| λ_max (n→π) (nm) | 390 - 430 |

Diagram 2: Computational and Data Integration Workflow

Caption: Integrated workflow for computational analysis and data synthesis.

Conclusion

The proposed integrated approach, combining UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations, provides a robust methodology for a thorough investigation of the electronic properties of this compound. The resulting data will be invaluable for understanding its structure-property relationships, predicting its behavior in various applications, and guiding the design of new molecules with tailored electronic characteristics for drug development and materials science.

References

-

D. B. G. Williams, "Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation," PubMed Central. [Link]

-

M. A. El-Hashash, "Electronic structure and tautomerism of thioamides," ResearchGate. [Link]

-

E. C. M. Chen and W. E. Wentworth, "Experimental Determination of Electron Affinities of Organic Molecules," ResearchGate. [Link]

-

C. B. Olsen and F. D. Toste, "Contemporary Applications of Thioamides and Methods for their Synthesis," ChemRxiv. [Link]

-

A. J. D. Raines, "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability," Journal of the American Chemical Society, 2013. [Link]

-

T. Murai, Ed., Chemistry of Thioamides. Springer Singapore, 2019. [Link]

-

L. R. Domingo, "Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry," Molecules, 2016. [Link]

-

J. D. Robert and M. C. Caserio, "Electronic Spectra of Organic Molecules," Chemistry LibreTexts. [Link]

-

Wikipedia, "Spectroscopy." [Link]

-

D. Vuillaume, "Electronic properties of organic monolayers and molecular devices," Pramana – Journal of Physics, 2006. [Link]

-

A. A. El-Henawy et al., "Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs," Longdom Publishing. [Link]

-

S. Zaib et al., "Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies," PubMed Central. [Link]

-

A. M. Al-Fakih et al., "Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents," National Institutes of Health. [Link]

-

S. Batool et al., "Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors," National Institutes of Health. [Link]

-

J. Prabhashankar et al., "Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation," ResearchGate. [Link]

-

D. M. Mamand et al., "An investigation of the electronic structure and optoelectronic properties of 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol- 2-yl) benzene sulfonamide," ResearchGate. [Link]

-

M. F. Ngoudjou et al., "Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide," ResearchGate. [Link]

Sources

- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Initial Toxicity Screening of 4-Propoxybenzene-1-carbothioamide

Introduction: Navigating the Toxicological Landscape of a Novel Thioamide

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, paramount among them being the early and accurate assessment of its safety profile. This guide provides a comprehensive framework for the initial toxicity screening of 4-Propoxybenzene-1-carbothioamide, a molecule belonging to the thioamide class. Thioamides are a versatile group of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, this chemical class is also associated with potential toxicities, most notably drug-induced liver injury (DILI), often linked to metabolic activation of the thioamide sulfur atom.[1][2][3]